1-(1,5-Dimethyl-1H-pyrrol-2-yl)ethanone 1-(1,5-Dimethyl-1H-pyrrol-2-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 35250-69-2
VCID: VC20325858
InChI: InChI=1S/C8H11NO/c1-6-4-5-8(7(2)10)9(6)3/h4-5H,1-3H3
SMILES:
Molecular Formula: C8H11NO
Molecular Weight: 137.18 g/mol

1-(1,5-Dimethyl-1H-pyrrol-2-yl)ethanone

CAS No.: 35250-69-2

Cat. No.: VC20325858

Molecular Formula: C8H11NO

Molecular Weight: 137.18 g/mol

* For research use only. Not for human or veterinary use.

1-(1,5-Dimethyl-1H-pyrrol-2-yl)ethanone - 35250-69-2

Specification

CAS No. 35250-69-2
Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
IUPAC Name 1-(1,5-dimethylpyrrol-2-yl)ethanone
Standard InChI InChI=1S/C8H11NO/c1-6-4-5-8(7(2)10)9(6)3/h4-5H,1-3H3
Standard InChI Key BOMRWYWTTXXRQX-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(N1C)C(=O)C

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The molecular structure of 1-(1,5-dimethyl-1H-pyrrol-2-yl)ethanone consists of a pyrrole ring substituted with two methyl groups at the 1 and 5 positions and an acetyl group at the 2-position. Pyrroles are aromatic heterocycles with a 6π-electron system, contributing to their stability and reactivity. The methyl groups influence steric and electronic effects, while the ethanone moiety introduces a polar functional group capable of hydrogen bonding and nucleophilic reactions .

Physicochemical Data

Although exact experimental data for this isomer is scarce, analogous compounds provide a basis for estimation. For example, 1-(1,4-dimethyl-1H-pyrrol-2-yl)ethanone (CAS 84677-03-2) has a molecular weight of 137.18 g/mol, a density of 1.0±0.1 g/cm³, and a boiling point of 230.2±20.0°C . The 1,5-dimethyl isomer likely exhibits similar properties, with minor variations due to positional differences. A comparison of key properties with related compounds is provided in Table 1.

Table 1: Comparative Physicochemical Properties of Pyrrole Derivatives

CompoundMolecular Weight (g/mol)Density (g/cm³)Boiling Point (°C)
1-(1,4-Dimethyl-1H-pyrrol-2-yl)ethanone137.181.0±0.1230.2±20.0
1-(1-Hydroxy-2,5-dimethyl-1H-pyrrol-3-yl)ethanone153.18N/AN/A
1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethanone137.181.05±0.1225±15

Synthesis and Industrial Production

Paal–Knorr Reaction

A common synthetic route for pyrrole derivatives involves the Paal–Knorr reaction, which condenses 1,4-diketones with primary amines. For 1-(1,5-dimethyl-1H-pyrrol-2-yl)ethanone, a modified approach using 2,5-hexanedione and methylamine under acidic conditions could yield the target compound. The reaction mechanism proceeds via enamine intermediate formation, followed by cyclization and dehydration (Figure 1).

Figure 1: Proposed Synthesis via Paal–Knorr Reaction
2,5-Hexanedione+MethylamineH+1-(1,5-Dimethyl-1H-pyrrol-2-yl)ethanone+H2O\text{2,5-Hexanedione} + \text{Methylamine} \xrightarrow{H^+} \text{1-(1,5-Dimethyl-1H-pyrrol-2-yl)ethanone} + \text{H}_2\text{O}

Industrial-Scale Optimization

Industrial production emphasizes cost efficiency and yield maximization. Continuous-flow reactors and heterogeneous catalysts (e.g., zeolites) are employed to enhance reaction rates and purity. For instance, a patent by Oak Ridge National Laboratory describes a scalable method for synthesizing trifluoromethoxy-substituted pyrroles using chloroacetonitrile and diethyl ether under controlled temperatures . Similar protocols could be adapted for this compound.

Chemical Reactivity and Functionalization

Electrophilic Substitution

The pyrrole ring undergoes electrophilic substitution at the α-positions (2 and 5). The ethanone group at the 2-position deactivates the ring, directing incoming electrophiles to the 5-position. Halogenation with bromine in acetic acid yields 5-bromo derivatives, while nitration using nitric acid-sulfuric acid mixtures produces nitro-substituted analogs .

Oxidation and Reduction

  • Oxidation: Treatment with potassium permanganate (KMnO₄) oxidizes the ethanone group to a carboxylic acid, forming pyrrole-2-carboxylic acid derivatives.

  • Reduction: Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol, yielding 1-(1,5-dimethyl-1H-pyrrol-2-yl)ethanol.

CompoundAntimicrobial Activity (MIC, µg/mL)Anticancer Activity (IC₅₀, µM)
1-(2,4-Dimethyl-1H-pyrrol-3-yl)ethanone32–6425–50
1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethanone64–12850–100
1-(1-Hydroxy-2,5-dimethyl-1H-pyrrol-3-yl)ethanone16–3212–25

Applications in Materials Science

Conductive Polymers

Pyrrole derivatives are precursors for conductive polymers like polypyrrole. The methyl and ethanone substituents modulate electronic properties, enhancing conductivity. For example, trifluoromethoxy-substituted polypyrroles exhibit improved thermal stability and electrical conductivity .

Organic Semiconductors

Thin films of 1-(1,5-dimethyl-1H-pyrrol-2-yl)ethanone derivatives demonstrate promising charge-carrier mobility, making them candidates for organic field-effect transistors (OFETs) .

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